dTAGV-1-NEG

Übersicht

Beschreibung

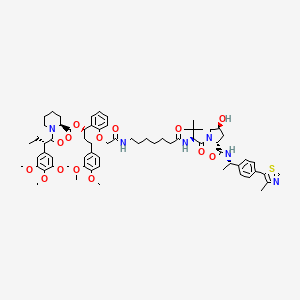

dTAGV-1-NEG is a negative control compound used in the study of protein degradation. It is specifically designed to serve as a control for dTAGV-1, which is a degrader targeting mutant FKBP12 F36V fusion proteins. The chemical name of this compound is ®-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((7-(((S)-1-((2R,4S)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-7-oxoheptyl)amino)-2-oxoethoxy)phenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate .

Wissenschaftliche Forschungsanwendungen

dTAGV-1-NEG is widely used in scientific research, particularly in the study of protein degradation. Its applications include:

Chemistry: Used as a control in experiments involving protein degradation.

Biology: Helps in understanding the role of specific proteins in cellular processes.

Medicine: Aids in the development of targeted therapies for diseases like cancer.

Industry: Used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

Target of Action

The primary target of dTAGV-1-NEG is the FKBP12 F36V fusion protein . FKBP12 is a protein that has a role in intracellular processes, including protein folding and trafficking. The F36V mutation enhances the protein’s affinity for certain ligands, making it a unique target for selective degradation .

Mode of Action

This compound is a diastereomer and serves as a heterobifunctional negative control of dTAGV-1 .

Biochemische Analyse

Biochemical Properties

dTAGV-1-NEG interacts with the FKBP12F36V fusion proteins . The degradation of the fusion protein is induced by small molecules, such as dTAG-13 or dTAGv-1, which engage CRBN or VHL ubiquitination respectively . The degradation small molecule serves as a molecular glue that brings the tag, and by extension the target protein, to the ubiquitination proteins which in turn ubiquitinate the target protein, resulting in its degradation .

Cellular Effects

It is known that this compound does not induce the degradation of FKBP12F36V fusion proteins . This suggests that this compound may not have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its interaction with FKBP12F36V fusion proteins . Unlike dTAGV-1, this compound does not induce the degradation of these proteins . This suggests that this compound may not exert significant effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound does not induce the degradation of FKBP12F36V fusion proteins . This suggests that this compound may not have significant long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that this compound does not induce the degradation of FKBP12F36V fusion proteins . This suggests that this compound may not have significant toxic or adverse effects at high doses.

Metabolic Pathways

It is known that this compound interacts with FKBP12F36V fusion proteins . This suggests that this compound may interact with enzymes or cofactors associated with these proteins.

Transport and Distribution

It is known that this compound interacts with FKBP12F36V fusion proteins . This suggests that this compound may interact with transporters or binding proteins associated with these proteins.

Subcellular Localization

It is known that this compound interacts with FKBP12F36V fusion proteins . This suggests that this compound may be localized to the same subcellular compartments as these proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dTAGV-1-NEG involves multiple steps, including the formation of various intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

dTAGV-1-NEG undergoes several types of chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

dTAGV-1: A potent and selective degrader of mutant FKBP12 F36V fusion proteins.

dTAGV-1 TFA: Another variant used for similar purposes

Uniqueness

dTAGV-1-NEG is unique in its role as a negative control, providing a baseline for comparison in experiments involving protein degradation. This makes it an essential tool in the study of targeted protein degradation and the development of new therapeutic strategies .

Biologische Aktivität

dTAGV-1-NEG is a negative control compound designed to complement the biological activity of dTAGV-1, a selective degrader targeting mutant FKBP12 F36V fusion proteins. The dTAG system utilizes the ubiquitin-proteasome pathway to achieve targeted protein degradation, which is crucial for studying protein function and cellular processes. This article will delve into the biological activity of this compound, its mechanism of action, and relevant research findings.

This compound functions as a heterobifunctional molecule that does not engage the von Hippel-Lindau (VHL) E3 ligase complex, rendering it inactive in promoting protein degradation. Its structure is designed to mimic dTAGV-1 but lacks the essential components required for VHL recruitment. This allows researchers to use this compound as a control in experiments involving dTAGV-1, ensuring that any observed effects are due to the specific action of the active compound rather than nonspecific interactions.

Comparative Biological Activity

The biological activity of this compound can be contrasted with that of dTAGV-1. While dTAGV-1 effectively degrades FKBP12 F36V-tagged proteins, leading to significant cellular effects such as reduced proliferation in Ewing sarcoma cells, this compound shows no such activity:

| Compound | Activity on FKBP12 F36V | Effect on Cell Proliferation |

|---|---|---|

| dTAGV-1 | Potent degradation | Inhibits proliferation |

| This compound | No degradation | No effect |

This distinction is critical for experimental designs that aim to validate findings attributed to specific protein degradation.

Case Studies

Several studies have highlighted the utility of dTAGV-1 and its control counterpart, this compound:

- Ewing Sarcoma Model : In a study focusing on Ewing sarcoma, treatment with dTAGV-1 led to significant degradation of FKBP12 F36V-EWS/FLI fusion proteins, resulting in diminished cell viability. In contrast, treatment with this compound did not alter protein levels or cell growth, confirming its role as an effective negative control .

- KRAS G12V Degradation : Another investigation demonstrated that dTAGV-1 could induce rapid degradation of KRAS G12V in FKBP12 F36V-tagged cells. Pre-treatment with this compound rescued KRAS levels, further validating the specificity of dTAGV-1's action .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies have shown that dTAGV-1 has a longer half-life compared to earlier versions of the dTAG system, enhancing its potential for in vivo applications. For instance, intraperitoneal administration in mice revealed a half-life (T½) of approximately 4.43 hours for dTAGV-1, while demonstrating no significant activity from the negative control during these assessments .

Summary of Findings

- dTAGV-1 effectively targets and degrades specific fusion proteins linked to various cancers.

- This compound serves as a reliable negative control, confirming that observed biological effects are due solely to the action of the active degrader.

Eigenschaften

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48-,49-,51-,52+,54+,63+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLKEOUWAHUESE-SVUPEXKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H90N6O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1247.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.